

A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Methyl-10H-phenothiazine-3-carbaldehyde

Cat. No.: B1298038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from antipsychotic drugs to organic electronics. The performance of these compounds is intrinsically linked to their behavior in solution, making the choice of solvent a critical parameter in their application and development. This guide provides a comprehensive comparison of the performance of various phenothiazine derivatives in different solvents, supported by experimental data on their solubility, stability, and photophysical properties.

Data Summary

The following tables summarize the quantitative data on the solubility and photophysical properties of selected phenothiazine derivatives in a range of solvents.

Solubility of Phenothiazine Derivatives

The solubility of phenothiazine derivatives is a crucial factor in their formulation and delivery. The following table presents the solubility data for several common phenothiazine drugs in water, ethanol, and 1-octanol at different temperatures.

Table 1: Solubility (molar fraction, x) of Phenothiazine Derivatives in Various Solvents at Different Temperatures.[\[1\]](#)

Derivative	Solvent	T = 290 K	T = 300 K	T = 310 K	T = 320 K	T = 330 K	T = 340 K	T = 350 K
Chlorpromazine HCl	Water	0.0015	0.0023	0.0035	0.0053	0.0079	0.0116	0.0168
Ethanol		0.0008	0.0012	0.0018	0.0027	0.0040	0.0059	0.0086
1-Octanol		0.0003	0.0005	0.0008	0.0012	0.0018	0.0027	0.0040
Fluphenazine di-HCl	Water	0.0001	0.0002	0.0003	0.0004	0.0006	0.0009	0.0013
Ethanol		0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024
1-Octanol		< 0.0001	< 0.0001	< 0.0001	0.0001	0.0002	0.0003	0.0004
Promazine HCl	Water	0.0030	0.0045	0.0067	0.0100	0.0147	0.0215	0.0311
Ethanol		0.0018	0.0027	0.0041	0.0061	0.0090	0.0132	0.0192
1-Octanol		0.0004	0.0006	0.0009	0.0014	0.0021	0.0031	0.0045
Thioridazine HCl	Water	0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0023
Ethanol		0.0005	0.0008	0.0012	0.0018	0.0027	0.0040	0.0059
1-Octanol		0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024
Trifluoperazine di-HCl	Water	0.0001	0.0002	0.0003	0.0004	0.0006	0.0009	0.0013
Ethanol		0.0002	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024

1-Octanol	< 0.0001	< 0.0001	0.0001	0.0001	0.0002	0.0003	0.0004
Triflupromazine HCl							
Water	0.0003	0.0005	0.0007	0.0011	0.0016	0.0024	0.0035
Ethanol							
	0.0009	0.0014	0.0021	0.0031	0.0046	0.0068	0.0100
1-Octanol							
	0.0004	0.0006	0.0009	0.0014	0.0021	0.0031	0.0046

The solubility of phenothiazine itself has also been determined in various solvent systems.

Table 2: Solubility of Phenothiazine in Different Solvents and Mixtures at 298.2 K.[\[2\]](#)

Solvent/Mixture	Mole Fraction Solubility (x)
Water	1.1 x 10-6
Ethanol	1.8 x 10-2
Propylene Glycol	1.2 x 10-2
Ethanol + Water (50:50 w/w)	1.5 x 10-3
Propylene Glycol + Water (50:50 w/w)	8.0 x 10-4
Ethanol + Propylene Glycol (50:50 w/w)	1.5 x 10-2
Ethanol + Propylene Glycol + Water (33:33:33 w/w/w)	2.5 x 10-3

Photophysical Properties of Phenothiazine Derivatives

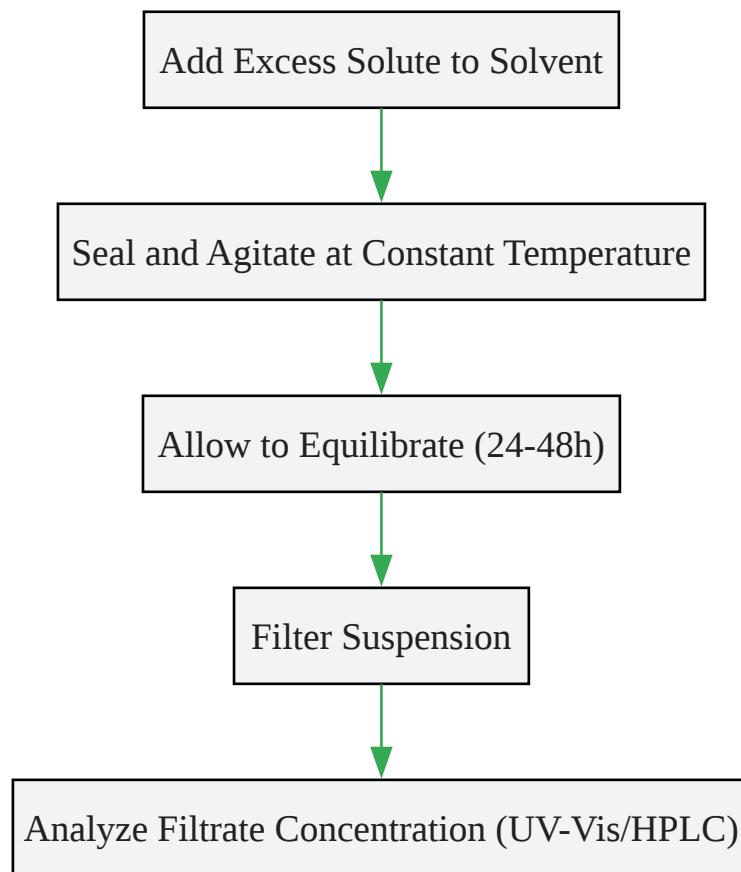
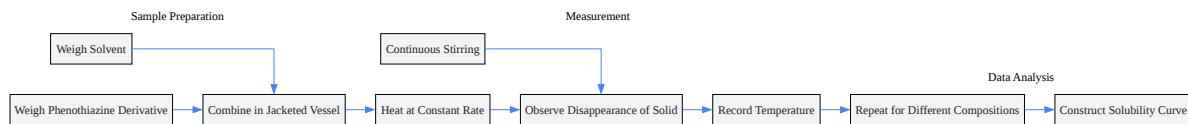
The photophysical properties of phenothiazine derivatives are critical for their applications in areas such as photoredox catalysis and organic light-emitting diodes. The solvent environment can significantly influence these properties.

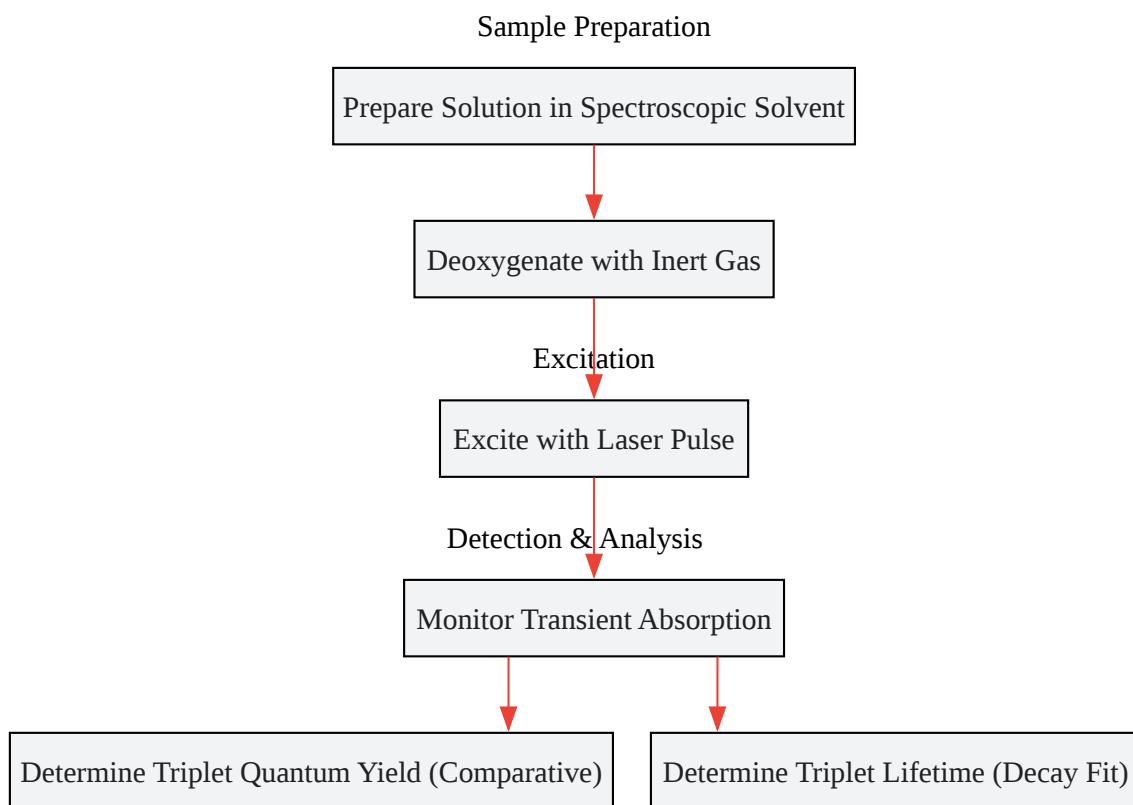
Table 3: Photophysical Properties of 2-Substituted, 10-Alkylated Phenothiazine Derivatives in Various Solvents.[\[3\]](#)[\[4\]](#)

Derivative	Solvent	Absorption λmax (nm)	Emission λmax (nm)	Triplet Quantum Yield (ΦT)	Triplet Lifetime (τT, μs)
Promazine HCl (PZ)	Acetonitrile	252, 303	450	0.58	25
Methanol	253, 304	460	0.60	20	
Phosphate Buffer (PBS)	251, 301	455	0.45	15	
2- Chlorpromazi ne HCl (CPZ)	Acetonitrile	257, 308	465	0.65	30
Methanol	258, 309	475	0.68	25	
Phosphate Buffer (PBS)	256, 306	470	0.03	< 1	
2- Trifluorometh ylpromazine HCl (TFMPZ)	Acetonitrile	258, 314	470	0.70	35
Methanol	259, 315	480	0.72	30	
Phosphate Buffer (PBS)	257, 312	475	0.04	< 1	
Thioridazine HCl (TR)	Acetonitrile	265, 315	460	0.55	22
Methanol	266, 316	470	0.57	18	
Phosphate Buffer (PBS)	264, 313	465	0.40	14	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.



Below are the protocols for the key experiments cited in this guide.


Solubility Determination

Dynamic (Visual) Method[1]

This method is suitable for determining the temperature-dependent solubility of compounds with higher solubility.

- A known mass of the phenothiazine derivative is introduced into a jacketed glass vessel containing a known mass of the solvent.
- The mixture is heated at a constant rate while being continuously stirred with a magnetic stirrer.
- The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.
- The procedure is repeated for different compositions to obtain the complete solubility curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. daneshyari.com [daneshyari.com]
- 2. deposit.ub.edu [deposit.ub.edu]

- 3. Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298038#comparing-the-performance-of-phenothiazine-derivatives-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com